2,4-Dichloro-1-methyl-1H-1,3-benzodiazole is a chemical compound belonging to the class of benzodiazoles, which are characterized by a benzene ring fused to a diazole ring. This compound is notable for its potential applications in various scientific fields, particularly in agriculture and pharmaceuticals. The presence of chlorine atoms and a methyl group in its structure contributes to its unique chemical properties and reactivity.
The compound can be synthesized through various chemical processes, which will be detailed in the synthesis analysis section. It is often studied in the context of its biological activities and environmental impact.
2,4-Dichloro-1-methyl-1H-1,3-benzodiazole is classified as an organic compound and falls under the category of halogenated compounds due to the presence of chlorine atoms. Its chemical structure can be represented by the molecular formula C8H6Cl2N2.
The synthesis of 2,4-Dichloro-1-methyl-1H-1,3-benzodiazole can be achieved through several methods, including:
The synthesis typically involves the following steps:
The molecular structure of 2,4-Dichloro-1-methyl-1H-1,3-benzodiazole consists of:
The compound's structural formula can be represented as follows:
Key structural features include:
2,4-Dichloro-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
In nucleophilic substitution reactions, the chlorine atoms can be replaced by amines or alcohols under basic conditions. The reactivity is influenced by steric and electronic factors associated with the substituents on the benzene ring.
The mechanism of action for 2,4-Dichloro-1-methyl-1H-1,3-benzodiazole often relates to its biological activity, particularly in agricultural applications as a fungicide or herbicide. The compound may inhibit specific enzymatic pathways in target organisms.
Research indicates that compounds in this class can interfere with cellular processes such as:
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate potential hazards associated with handling this compound due to its irritant nature.
2,4-Dichloro-1-methyl-1H-1,3-benzodiazole has several applications:
The benzimidazole nucleus represents one of medicinal chemistry's most versatile and enduring heterocyclic scaffolds, with its therapeutic journey beginning in 1872 when Hobrecker first synthesized the core structure through the reduction of 2-nitro-4-methyl acetanilide [4] [7]. This bicyclic system, featuring a benzene ring fused to an imidazole ring, remained a chemical curiosity until the mid-20th century when its biological significance became apparent. A pivotal discovery occurred when researchers identified the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit as the nucleoside component of vitamin B12, revealing its fundamental role in biological systems [4] [7]. This natural occurrence sparked intense research into benzimidazole derivatives as privileged structures in drug design, leading to several therapeutic breakthroughs.
The 1980s marked a transformative era with the development of omeprazole, the first proton pump inhibitor containing a benzimidazole core, which revolutionized peptic ulcer treatment [4]. This success was followed by the introduction of diverse benzimidazole-based clinical agents across multiple therapeutic categories: the anthelmintic triclabendazole (1989), the antihistamine lerisetron (1990s), the antifungal chlormidazole (1960s), and the antiviral maribavir (2000s) [3] [4]. The period from 1971 to 2022 witnessed an exponential growth in benzimidazole research, with over 150 clinically investigated derivatives reflecting the scaffold's remarkable adaptability to diverse biological targets [7]. The structural similarity to purines enables benzimidazoles to interact competitively with nucleotide-binding enzymes and receptors, explaining their broad mechanism of action across antimicrobial, anticancer, and anti-inflammatory applications [4] [7].
Table 1: Historical Milestones in Benzimidazole Medicinal Chemistry
Year | Milestone Achievement | Significance |
---|---|---|
1872 | First synthesis by Hobrecker | Foundation of benzimidazole chemistry |
1960 | Identification in vitamin B12 | Revealed biological significance |
1960s | Introduction of chlormidazole | First benzimidazole antifungal agent |
1988 | Launch of omeprazole | Revolutionized acid-related disorder treatment |
2000s | Development of maribavir | Antiviral benzimidazole for CMV management |
2020s | Comprehensive reviews (1971-2022) | >70,000 publications documenting diverse applications |
Table 2: Clinically Approved Benzimidazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features | Primary Biological Target |
---|---|---|---|
Omeprazole | Antiulcer/proton pump inhibitor | 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | H+/K+ ATPase proton pump |
Triclabendazole | Anthelmintic | 5-chloro-6-(2,3-dichlorophenoxy)-2-methylthio-1H-benzimidazole | Helminth β-tubulin |
Maribavir | Antiviral | 5,6-dichloro-2-(isopropylamino)-1-(β-L-ribofuranosyl)-1H-benzimidazole | UL97 kinase (CMV) |
Lerisetron | Antihistamine | Endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-(1-methyl)ethyl-2-oxo-1H-benzimidazole-1-carboxamide | Serotonin 5-HT3 receptor |
Chlormidazole | Antifungal | 1-(2-chloroethyl)-2-methyl-1H-naphth[1,2-d]benzimidazole | Fungal microtubule assembly |
The 1,3-benzodiazole (benzimidazole) system exhibits remarkable structural plasticity that enables precise pharmacological optimization through strategic substitutions. The core consists of a planar, 10 π-electron aromatic system with electron-rich nitrogen atoms at positions 1 and 3, creating distinct electronic environments ideal for binding biological targets [4] [9]. A critical property is the tautomerism between 1H and 3H forms, where the hydrogen atom switches between the two nitrogen atoms, significantly influencing molecular recognition and binding affinity [7]. The nitrogen at position 1 (N1) serves as a hydrogen bond acceptor, while the N-H group at position 3 (in unsubstituted forms) functions as both a hydrogen bond donor and acceptor, facilitating complex interactions with biomolecular targets [4].
Modifications at specific positions confer distinct pharmacological advantages:
The remarkable versatility of this scaffold is evidenced by its presence in compounds spanning molecular weights from 150-600 Da and log P values from -0.5 to 5.0, demonstrating compatibility with diverse drug design requirements [4]. X-ray crystallographic studies reveal that benzimidazole derivatives maintain planarity when binding to biological targets like kinases and GPCRs, with substitutions dictating binding orientation and affinity [7].
Table 3: Structural Modification Effects on Benzimidazole Properties
Position | Common Modifications | Electronic Effects | Biological Impact |
---|---|---|---|
N1 | Methyl, alkyl, acyl | Eliminates H-bond donor; increases lipophilicity | Enhanced metabolic stability; altered membrane permeability |
C2 | Chloro, amino, thioether | Withdraws or donates electrons | Direct covalent binding (chloro); hydrogen bonding (amino) |
C4/C7 | Chloro, methoxy, methyl | Moderate resonance effects | Increased planarity (chloro); steric hindrance (methyl) |
C5/C6 | Methoxy, hydroxy, halogen | Strong resonance effects | Enhanced DNA intercalation (methoxy); radical scavenging (hydroxy) |
The strategic incorporation of chlorine atoms and methyl groups at specific positions on the benzimidazole scaffold represents a sophisticated approach to optimizing drug-like properties and biological activity. Chlorination, particularly at the C2 and C4 positions, profoundly influences molecular interactions through multiple mechanisms:
Simultaneously, N1-methylation provides crucial advantages:
In the specific case of 2,4-dichloro-1-methyl-1H-benzimidazole (CAS# 24133-85-5), the synergistic combination of C2/C4 chlorination and N1-methylation creates a molecule with balanced lipophilicity (predicted log P ≈ 2.5), enhanced metabolic stability, and versatile reactivity suitable for further derivatization. This molecular architecture enables interactions with diverse biological targets, explaining the observed broad-spectrum bioactivity in antimicrobial and anticancer screening studies [1] [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8